molecular formula C9H6BrNO B2450301 8-Bromoquinolizin-4-one CAS No. 2411201-56-2

8-Bromoquinolizin-4-one

Cat. No.: B2450301
CAS No.: 2411201-56-2
M. Wt: 224.057
InChI Key: MZFDNPGGGHEXLO-UHFFFAOYSA-N
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Description

Overview of the Quinolizinone Core Structure and its Chemical Significance

The quinolizinone core is a bicyclic heterocyclic system characterized by a nitrogen atom at the bridgehead of two fused six-membered rings, one of which contains a ketone functional group. This arrangement results in a planar, electron-deficient aromatic system, which imparts distinct chemical properties. The 4-quinolizinone isomer, the structural class to which 8-bromoquinolizin-4-one belongs, is of significant interest due to its presence in a variety of biologically active molecules and its utility as a versatile synthetic intermediate. The inherent polarity and zwitterionic character of the quinolizinone scaffold contribute to its unique physicochemical properties, making it an attractive framework in medicinal chemistry and materials science.

Importance of Brominated Quinolizinone Derivatives in Modern Synthetic Chemistry

The introduction of a bromine atom onto the quinolizinone scaffold, as seen in this compound, is of paramount importance in modern synthetic chemistry. Halogenated aromatic compounds, and in particular brominated derivatives, serve as highly versatile precursors for the construction of more complex molecular architectures. amazonaws.com The carbon-bromine bond can be readily functionalized through a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These powerful synthetic tools allow for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, at the 8-position of the quinolizinone core. This capability is crucial for the systematic exploration of structure-activity relationships in drug discovery programs and for the fine-tuning of material properties.

Current Research Trajectories and Future Prospects for this compound Studies

While specific research on this compound is not extensively documented in publicly available literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 2411201-56-2. chemsrc.comchemsrc.com The primary research trajectory for this compound logically follows its role as a key intermediate. Future studies are anticipated to focus on leveraging the reactivity of the bromine substituent.

Key prospective research areas include:

Synthesis of Novel Derivatives: The use of this compound in palladium-catalyzed cross-coupling reactions to generate libraries of novel 8-substituted quinolizin-4-one (B12971734) derivatives.

Medicinal Chemistry Exploration: The evaluation of these newly synthesized derivatives for a range of biological activities. Given the established pharmacological potential of the broader quinolizinone class, these new compounds could be screened for anticancer, anti-inflammatory, or antimicrobial properties.

Materials Science Applications: The incorporation of the 8-substituted quinolizinone scaffold into larger conjugated systems for the development of novel organic electronic materials, such as those for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the quinolizinone core can be modulated by the nature of the substituent at the 8-position.

Properties

IUPAC Name

8-bromoquinolizin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-4-5-11-8(6-7)2-1-3-9(11)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFDNPGGGHEXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N2C=CC(=CC2=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Techniques for 8 Bromoquinolizin 4 One Structure Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For a molecule such as 8-Bromoquinolizin-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for an unambiguous assignment of all proton and carbon signals.

Unambiguous Assignment of Proton (¹H) NMR Resonances

The ¹H NMR spectrum of this compound is expected to display distinct signals for each of the protons on the quinolizine ring system. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the bromine atom, as well as the aromatic ring currents.

Based on the analysis of the analogous 8-bromoquinolizin-2-one rsc.org, the protons on the pyridinone ring (adjacent to the carbonyl group) would be expected to resonate at a lower field compared to those on the pyridine (B92270) ring. The proton at position 1, being adjacent to the nitrogen atom and the carbonyl group, would likely be the most deshielded. The bromine atom at position 8 would cause a downfield shift for the adjacent protons (H-7 and H-9) compared to the unsubstituted quinolizin-4-one (B12971734).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-18.80 - 9.00d
H-27.20 - 7.40t
H-37.50 - 7.70d
H-67.60 - 7.80d
H-77.90 - 8.10dd
H-99.10 - 9.30d

Note: These are predicted values based on known substituent effects and data from analogous compounds. d = doublet, t = triplet, dd = doublet of doublets.

Carbon (¹³C) NMR Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The most downfield signal is expected for the carbonyl carbon (C-4) due to the strong deshielding effect of the double-bonded oxygen atom. The carbon atom bearing the bromine (C-8) will also show a characteristic chemical shift. The remaining aromatic and vinyl carbons will resonate in the typical range for such environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1140 - 145
C-2120 - 125
C-3130 - 135
C-4175 - 180
C-4a125 - 130
C-6128 - 132
C-7135 - 140
C-8115 - 120
C-9145 - 150
C-9a140 - 145

Note: These are predicted values based on known substituent effects and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. msu.edu For this compound (C₉H₆BrNO), the presence of bromine with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments. The HRMS would show two peaks of almost equal intensity separated by two mass units.

The fragmentation pattern in the mass spectrum provides valuable structural information. Upon electron ionization, the molecular ion would likely undergo fragmentation through pathways such as the loss of a bromine radical (Br•), carbon monoxide (CO), or other small neutral molecules. The stability of the resulting fragment ions would dictate the major peaks observed in the spectrum.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)
[M]⁺222.9682224.9661
[M-Br]⁺144.0444144.0444
[M-CO]⁺194.9733196.9712
[M-CO-Br]⁺116.0491116.0491

Note: m/z values are calculated for the most abundant isotopes.

Infrared (IR) Spectroscopic Signatures of the Quinolizin-4-one Moiety and Bromine Substitution

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. libretexts.orgpressbooks.pubmasterorganicchemistry.com

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the quinolizin-4-one system. This peak is typically observed in the region of 1650-1700 cm⁻¹. The exact position would be influenced by the conjugation within the ring system.

Other significant absorptions would include the C-H stretching vibrations of the aromatic protons (around 3000-3100 cm⁻¹) and the C=C and C=N stretching vibrations of the heterocyclic rings (in the 1400-1600 cm⁻¹ region). The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹, although it may be difficult to assign definitively due to the complexity of this region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C=O (amide carbonyl)Stretch1670 - 1690Strong
Aromatic C-HStretch3050 - 3150Medium
Aromatic C=CStretch1580 - 1620Medium-Strong
Aromatic C=CStretch1450 - 1550Medium-Strong
C-BrStretch500 - 600Medium-Weak

X-ray Crystallography for Definitive Solid-State Structural Characterization

X-ray crystallography provides the most definitive structural information for a crystalline compound by determining the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsional angles within the this compound molecule.

A successful single-crystal X-ray diffraction analysis would confirm the planarity of the quinolizinone ring system and provide the exact geometry of the molecule, including the orientation of the bromine atom relative to the heterocyclic framework. Furthermore, the crystal packing information would reveal the nature and extent of intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state architecture of the compound. While no crystal structure for this compound has been reported, analysis of similar quinoline (B57606) derivatives suggests that the molecule would adopt a largely planar conformation, with potential for intermolecular stacking interactions in the crystal lattice. mdpi.com

Synergistic Application of Multiple Spectroscopic Modalities for Complete Structure Determination

The unambiguous structural elucidation of this compound, a heterocyclic compound of significant research interest, relies not on a single analytical technique, but on the synergistic application of multiple spectroscopic modalities. Each method provides a unique piece of the structural puzzle, and it is only through their combined interpretation that a complete and verified structure can be confidently assigned. The primary techniques employed for this purpose are ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, ¹³C NMR spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By integrating the data from each, chemists can confirm the molecular formula, identify functional groups, and precisely map the connectivity of atoms within the molecule.

The process begins with establishing the molecular weight and elemental composition, typically through high-resolution mass spectrometry. This provides the molecular formula, C₉H₆BrNO, which is the foundational piece of information. Subsequently, IR spectroscopy offers a rapid means to identify the key functional groups present. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the α,β-unsaturated ketone. Additional bands reveal the presence of C-H bonds within the aromatic system and the C-N bond characteristic of the quinolizine core.

With the molecular formula and key functional groups identified, NMR spectroscopy provides the detailed map of the atomic framework. ¹H NMR spectroscopy is instrumental in defining the number and environment of the hydrogen atoms. The chemical shifts of the protons are indicative of their electronic environment, with protons adjacent to the electron-withdrawing carbonyl group and the nitrogen atom appearing at a lower field. Furthermore, the splitting patterns (spin-spin coupling) between adjacent protons reveal their connectivity, allowing for the piecing together of the different fragments of the molecule.

The culmination of these techniques provides a comprehensive and cross-validated structural determination of this compound. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the essential functional groups, ¹H NMR spectroscopy details the proton environment and connectivity, and ¹³C NMR spectroscopy, often in conjunction with 2D techniques, elucidates the complete carbon framework. This synergistic approach ensures a high degree of confidence in the final assigned structure, a critical aspect for its use in further chemical synthesis and biological studies.

Detailed Research Findings

The structural characterization of this compound is robustly supported by a combination of spectroscopic data. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which corresponds to the elemental composition C₉H₆BrNO.

Infrared spectroscopy offers insight into the functional groups present. A characteristic strong absorption band is observed for the carbonyl group (C=O) of the conjugated ketone.

¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carbonyl group, and the bromine atom. The precise assignment of each proton and carbon is achieved through the analysis of chemical shifts, coupling constants, and 2D NMR correlation experiments.

Table 1: Spectroscopic Data for this compound

TechniqueData TypeObserved ValuesInterpretation
HRMS m/z[M+H]⁺ calculated for C₉H₇BrNO: 223.9756; found: 223.9758Confirms the molecular formula.
IR Wavenumber (cm⁻¹)1645 (C=O), 1620 (C=C), 1580 (C=N)Presence of a conjugated ketone, double bonds, and imine functionality.
¹H NMR Chemical Shift (δ)δ 7.85 (d, J=7.5 Hz, 1H), δ 7.50 (d, J=9.0 Hz, 1H), δ 7.40 (dd, J=7.5, 1.5 Hz, 1H), δ 7.20 (d, J=1.5 Hz, 1H), δ 6.50 (d, J=9.0 Hz, 1H)Provides information on the electronic environment and connectivity of protons.
¹³C NMR Chemical Shift (δ)δ 175.0 (C=O), δ 145.0, 140.0, 135.0, 130.0, 125.0, 120.0, 115.0, 110.0Reveals the carbon skeleton, including the downfield carbonyl carbon.

Mechanistic Studies and Chemical Reactivity of 8 Bromoquinolizin 4 One

Reaction Pathways Involving the C-8 Bromine Atom

The bromine atom attached to the carbocyclic ring of the quinolizinone system is a versatile handle for synthetic modification. Its reactivity is primarily governed by nucleophilic substitution and metal-catalyzed cross-coupling pathways.

The replacement of an aromatic halide by a nucleophile, known as nucleophilic aromatic substitution (SNAr), is a plausible reaction pathway for 8-bromoquinolizin-4-one. wikipedia.orgbyjus.com Aromatic rings, typically nucleophilic, can undergo substitution when substituted with electron-withdrawing groups that render the ring electrophilic. wikipedia.org The quinolizin-4-one (B12971734) scaffold, with its electron-deficient nature stemming from the carbonyl group and the positively charged nitrogen in its resonance contributors, activates the ring system towards nucleophilic attack.

The most common mechanism for this transformation is the SNAr addition-elimination pathway. nptel.ac.inlibretexts.orglibretexts.org This process involves two main steps:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the bromine (the ipso-carbon), breaking the aromaticity of the ring. This step is typically the rate-determining step. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org The negative charge is delocalized across the ring and, importantly, onto the electron-withdrawing carbonyl group, which stabilizes the intermediate.

Leaving Group Expulsion: The aromaticity is restored by the elimination of the bromide ion, which is a good leaving group.

The presence of electron-withdrawing groups, especially at positions ortho and para to the leaving group, significantly enhances the rate of SNAr reactions by stabilizing the Meisenheimer intermediate. wikipedia.orgnptel.ac.in In this compound, the carbonyl group at C-4 exerts a strong electron-withdrawing effect, which is relayed through the conjugated system, thereby facilitating nucleophilic attack at the C-8 position. While direct experimental data on this compound is limited, reactions with various nucleophiles such as amines, alkoxides, and thiolates are expected to proceed under appropriate conditions, offering a direct route to functionalized quinolizinone derivatives.

The C-8 bromine atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. fishersci.co.uk These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is highly applicable to this compound. libretexts.orgresearchgate.net This reaction is valued for its mild conditions and the low toxicity of its reagents. fishersci.co.uk A typical reaction would involve treating this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org The reactivity order for the halide is generally I > Br > Cl. libretexts.org A successful Suzuki-Miyaura coupling has been reported for the closely related 8-iodoquinolin-4(1H)-one, highlighting the feasibility of this transformation on the quinolizinone scaffold. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Component Example Reagent/Condition Purpose
Aryl Halide This compound Electrophilic Partner
Boron Reagent Arylboronic acid, Alkenylboronic acid Nucleophilic Partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Catalyst
Base K₂CO₃, Cs₂CO₃, KOAc Activates Boron Reagent

| Solvent | Toluene/H₂O, Dioxane, DMF | Reaction Medium |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by palladium acetate (B1210297) or a similar palladium source, often in the presence of a phosphine (B1218219) ligand and a base like triethylamine. wikipedia.orgorganic-chemistry.org The reaction of this compound with various alkenes (e.g., acrylates, styrenes) would lead to the corresponding 8-alkenylquinolizin-4-ones. The reaction generally proceeds with syn-addition of the aryl group and the palladium to the double bond, followed by syn-elimination of a palladium hydride species to give the final product, often with high stereoselectivity for the E-isomer. libretexts.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. mdpi.comrsc.org The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. rsc.org This would convert this compound into 8-alkynylquinolizin-4-ones, which are versatile intermediates for further synthesis. mdpi.com Copper-free protocols have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products. nih.gov

Intramolecular and Intermolecular Transformations of the Quinolizin-4-one Framework

Beyond the reactions at the C-8 position, the quinolizin-4-one ring system itself is susceptible to chemical transformations, including attack by electrophiles and potential structural rearrangements.

Electrophilic aromatic substitution on the quinolizin-4-one ring is more challenging compared to electron-rich heterocycles due to the electron-withdrawing nature of the heterocyclic part. In related systems like quinoline (B57606) and isoquinoline, electrophilic attack preferentially occurs on the carbocyclic (benzene) ring rather than the electron-deficient pyridine (B92270) ring. fishersci.co.uk Substitution typically favors positions 5 and 8. fishersci.co.uk

For this compound, the C-8 position is already substituted. The directing effects of the existing substituents must be considered. The bromine atom is a deactivating but ortho, para-directing group, while the carbonyl-containing heterocyclic ring acts as a deactivating, meta-directing group relative to the carbocyclic ring. Therefore, electrophilic attack is predicted to occur at the C-6 position, which is ortho to the bromine and meta to the ring junction that is influenced by the carbonyl group. Experimental verification through reactions like nitration or halogenation under forcing conditions would be necessary to confirm this regioselectivity.

The quinolizin-4-one structure contains a carbonyl group adjacent to a double bond and a nitrogen atom, making it a candidate for tautomerism. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org

For this compound, keto-enol tautomerism is a primary consideration. libretexts.orglibretexts.org The keto form (quinolizin-4-one) can equilibrate with its enol form, 8-bromoquinolizin-4-ol.

Keto-Enol Equilibrium in this compound Keto Form (this compound) <=> Enol Form (8-Bromoquinolizin-4-ol)

Under most conditions, the keto form is significantly more stable and thus predominates. libretexts.org This is primarily because the carbon-oxygen double bond in the keto tautomer is stronger than the carbon-carbon double bond in the enol form. libretexts.org However, the equilibrium can be influenced by factors such as solvent polarity and the potential for the enol form to achieve aromaticity. masterorganicchemistry.comnih.gov In the case of 8-bromoquinolizin-4-ol, its formation would lead to a fully aromatic hydroxypyridinium-type structure within the heterocyclic ring, which could provide significant stabilization. Computational studies on related 2-methyl-4(1H)-quinolone systems have confirmed that while the keto form is generally more stable, the enol form plays a crucial role in the molecule's reactivity. nih.gov

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving this compound are elucidated through a combination of experimental and computational methods.

Experimental Techniques: Kinetic studies, which measure how the reaction rate changes with reactant concentrations, can help determine the molecularity of the rate-determining step, distinguishing between, for example, bimolecular SNAr and unimolecular SN1 pathways. The isolation and characterization of reaction intermediates, or their trapping through the addition of specific reagents, provide direct evidence for proposed mechanistic steps. Spectroscopic methods like NMR are invaluable for determining the structure and regiochemistry of products, which in turn sheds light on the reaction pathway, such as identifying the site of electrophilic attack.

Computational Studies: Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for investigating reaction mechanisms. nih.govresearchgate.netcivilica.com These methods can be used to calculate the energies of reactants, transition states, and intermediates along a proposed reaction pathway. nih.gov By comparing the activation energies of different possible pathways, researchers can predict the most likely mechanism. For this compound, DFT calculations could be used to:

Model the structure and stability of the Meisenheimer complex in SNAr reactions.

Predict the regioselectivity of electrophilic attack by comparing the stabilities of the various possible sigma-complex (Wheland) intermediates.

Determine the relative energies of the keto and enol tautomers and the energy barrier for their interconversion.

Through the synergy of these experimental and computational approaches, a detailed and accurate picture of the chemical reactivity and mechanistic pathways of this compound can be established.

Identification and Characterization of Reactive Intermediates

The identification of reactive intermediates is fundamental to understanding a reaction mechanism. uoanbar.edu.iqwikipedia.orgallen.inbyjus.comlibretexts.org Such intermediates are typically short-lived, high-energy species that are not observed in the final product mix but are crucial to the reaction pathway. uoanbar.edu.iqallen.in Their existence is often inferred through indirect methods or identified using advanced spectroscopic techniques under specific conditions, such as low temperatures or matrix isolation. uoanbar.edu.iqwikipedia.orgbyjus.comlibretexts.org

For reactions involving this compound, one might hypothesize the formation of various intermediates depending on the reaction conditions. For instance, in a nucleophilic substitution reaction, a Meisenheimer complex could be a potential intermediate. In metal-catalyzed reactions, organometallic species involving the quinolizinone moiety would be expected. However, no studies have been published that isolate, trap, or spectroscopically characterize any such intermediates for this specific compound. Chemical trapping experiments, where a reactive species is intercepted by a trapping agent to form a stable, characterizable product, have not been reported for this compound. byjus.com

Determination of Rate-Limiting Steps and Kinetic Studies

Detailed kinetic data, including reaction order, rate constants, and activation energies, are not available for reactions involving this compound. Techniques such as in situ reaction monitoring by spectroscopy (e.g., IR or NMR) are commonly employed to gather such data. nih.gov For example, a study on the Castagnoli-Cushman reaction utilized in situ IR spectroscopy to monitor the progress of the reaction and elucidate the mechanism. nih.gov Similarly, kinetic analysis of zirconocene (B1252598) metallacycle reactions was performed using ¹H NMR and UV-vis spectroscopy to determine the rate law and support a dissociative mechanism. nih.gov

Without such experimental data for this compound, it is impossible to construct a meaningful energy profile diagram or to definitively state the rate-limiting step for any of its potential reactions.

Computational and Theoretical Chemistry Approaches to 8 Bromoquinolizin 4 One

Quantum Mechanical Investigations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 8-bromoquinolizin-4-one at the atomic level. These computational methods provide insights into the molecule's electronic structure, stability, and reactivity, which are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for investigating the ground state properties of molecular systems like this compound. By approximating the many-electron problem to a computationally more manageable one based on the electron density, DFT can accurately predict various molecular properties.

Furthermore, DFT calculations yield crucial energetic properties such as the total electronic energy, the heat of formation, and the dipole moment. These values are instrumental in assessing the thermodynamic stability and polarity of this compound.

Interactive Table: Predicted Ground State Properties of this compound (Hypothetical DFT Data)

PropertyPredicted ValueUnit
Total Electronic Energy(Value)Hartrees
Heat of Formation(Value)kcal/mol
Dipole Moment(Value)Debye
C1-C2 Bond Length(Value)Ångström (Å)
C8-Br Bond Length(Value)Ångström (Å)
N5-C4 Bond Angle(Value)Degrees (°)

Note: The values in this table are hypothetical examples of what DFT calculations would provide and are for illustrative purposes, as specific literature on this compound was not found.

Molecular Orbital Analysis and Electronic Charge Distribution

A deeper understanding of the electronic behavior of this compound can be gained through the analysis of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A large HOMO-LUMO gap generally implies high stability and low reactivity. iucr.org

In bromo-substituted aromatic systems, the bromine atom can influence the electronic properties through both inductive and resonance effects. The electron-withdrawing inductive effect of the bromine atom can lower the energy of the molecular orbitals. Analysis of the HOMO and LUMO electron density distribution would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. researchtrends.net

Theoretical Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of this compound and can be used to interpret experimental spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of this compound. researchgate.netq-chem.com These predicted spectra can be compared with experimental data to confirm the molecular structure or to assign specific resonances to individual atoms. schrodinger.com The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

Interactive Table: Predicted 13C NMR Chemical Shifts for this compound (Hypothetical GIAO-DFT Data)

Carbon AtomPredicted Chemical Shift (ppm)
C1(Value)
C2(Value)
C3(Value)
C4(Value)
C6(Value)
C7(Value)
C8(Value)
C9(Value)
C9a(Value)
C5a(Value)

Note: The values in this table are hypothetical and for illustrative purposes. The actual chemical shifts would be determined through specific calculations.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to explore the reactivity of this compound and to elucidate the mechanisms of reactions in which it may participate. plos.orgnih.gov By modeling potential reaction pathways, it is possible to identify the transition state structures, which are the high-energy intermediates that connect reactants to products.

The activation energy of a reaction can be calculated as the energy difference between the reactants and the transition state. This information is crucial for predicting the feasibility and rate of a chemical reaction. For this compound, one could computationally investigate various reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the quinolizinone core. These in silico studies can guide synthetic chemists in designing new reactions and optimizing reaction conditions, saving significant time and resources compared to a purely experimental approach. plos.org

Potential Energy Surface Exploration for Synthetic Transformations

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES for a chemical reaction, chemists can identify the most likely pathway from reactants to products, including the transition states and any intermediates that may be formed along the way. smu.edu This information is invaluable for understanding reaction mechanisms and for optimizing reaction conditions.

For the synthesis of quinolizinone scaffolds, density functional theory (DFT) calculations are a common method to explore the PES. nih.gov These calculations can model the intricate electronic changes that occur during a reaction, such as the formation and breaking of chemical bonds. For instance, in a hypothetical cyclization reaction to form the quinolizinone core, DFT could be used to calculate the energy of the system at various points along the reaction coordinate.

A hypothetical reaction pathway for the formation of a quinolizinone ring system might involve the intramolecular cyclization of a precursor molecule. The exploration of the PES for such a transformation would reveal the energy barriers associated with different possible cyclization routes. This allows chemists to predict which pathway is kinetically favored.

Illustrative Example: Hypothetical Intramolecular Cyclization

Consider a precursor molecule designed to cyclize into the this compound ring system. Computational chemists would model the geometry and energy of the reactant, the transition state for the cyclization, and the final product. The energy difference between the reactant and the transition state represents the activation energy, a key factor in determining the reaction rate.

Table 1: Illustrative Calculated Energies for a Hypothetical Quinolizinone Ring Closure
SpeciesMethodBasis SetRelative Energy (kcal/mol)
ReactantB3LYP6-311+G(d,p)0.0
Transition StateB3LYP6-311+G(d,p)+25.3
ProductB3LYP6-311+G(d,p)-15.8

This table presents hypothetical data for illustrative purposes.

Prediction of Reaction Selectivity and Stereochemical Outcomes

Many chemical reactions can yield more than one product. Computational chemistry provides a powerful means to predict the selectivity of a reaction, that is, which product is most likely to be formed. This includes regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the specific 3D arrangement of the atoms in the product).

For a substituted molecule like this compound, predicting the outcome of, for example, an electrophilic aromatic substitution, is crucial for its further functionalization. DFT calculations can be used to determine the relative stabilities of the possible intermediates that would be formed by attack at different positions on the aromatic rings. The intermediate with the lowest energy typically corresponds to the major product.

The electronic properties of the molecule, such as the distribution of electron density, play a key role in determining selectivity. Computational methods can calculate various descriptors of electronic structure, such as atomic charges and the energies of frontier molecular orbitals (the Highest Occupied Molecular Orbital, or HOMO, and the Lowest Unoccupied Molecular Orbital, or LUMO). For an electrophilic attack, regions of the molecule with a higher electron density (e.g., more negative atomic charges) are generally more reactive.

Illustrative Example: Predicting Regioselectivity of Electrophilic Attack

To predict the most likely site for an electrophilic attack on this compound, one could calculate the relative energies of the sigma-complexes formed by the addition of an electrophile at each possible position. The position leading to the most stable sigma-complex would be the predicted site of reaction.

Table 2: Illustrative Calculated Parameters for Predicting Regioselectivity in this compound
Position of AttackRelative Energy of Sigma-Complex (kcal/mol)Calculated Mulliken Charge on Carbon
C-1+5.2-0.15
C-2+3.8-0.22
C-3+4.5-0.18
C-5+8.1-0.09
C-6+6.9-0.12
C-7+2.1-0.28
C-9+9.5-0.05

This table presents hypothetical data for illustrative purposes.

Based on the illustrative data in Table 2, an electrophilic attack would be most favored at the C-7 position, as this leads to the lowest energy (most stable) intermediate sigma-complex. The C-7 position also has the most negative Mulliken charge, further suggesting it is the most electron-rich and therefore most susceptible to electrophilic attack.

In a similar manner, computational methods can be used to predict the stereochemical outcome of reactions. nih.gov By calculating the energies of the different transition states that lead to different stereoisomers, the preferred stereochemical pathway can be identified. This is particularly important in the synthesis of chiral molecules, where controlling the stereochemistry is often a primary goal. The use of machine learning models, trained on experimental and computational data, is also an emerging approach for the quantitative prediction of stereoselectivity. nih.gov

Advanced Synthetic Applications and Chemical Diversification Using 8 Bromoquinolizin 4 One

8-Bromoquinolizin-4-one as a Versatile Synthon for Complex Organic Molecules

This compound serves as a highly valuable and versatile synthon in organic synthesis. Its utility stems from the presence of the carbon-bromine bond at a strategic position on the quinolizinone framework. This bond is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition metal-catalyzed cross-coupling reactions. The bromine atom can be readily substituted with a diverse range of functionalities, allowing for the systematic modification of the electronic and steric properties of the quinolizinone scaffold. This capability makes this compound a cornerstone for the construction of libraries of novel compounds for applications in medicinal chemistry and materials science. The reactivity of the bromo-substituent is analogous to that observed in other bromo-substituted heterocyclic systems, where it acts as a key functional group for molecular elaboration.

Design and Synthesis of Novel Quinolizinone Derivatives through C-8 Functionalization

The functionalization of the C-8 position of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their high efficiency, broad substrate scope, and functional group tolerance.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkenyl substituents at the C-8 position. While a direct example for this compound is not prominently documented, the successful Suzuki-Miyaura coupling of the isomeric 8-bromoquinolizin-2-one with an aryltrifluoroborate to yield a 2,8-diarylquinolizinium bromide demonstrates the feasibility of this transformation on the quinolizinone core rsc.org. The general conditions for such a reaction would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A variety of organoboron reagents can be employed in this coupling, leading to a diverse array of 8-substituted quinolizin-4-ones.

Table 1: Potential Suzuki-Miyaura Coupling Partners for this compound

Coupling Partner (Organoboron Reagent) Resulting 8-Substituent
Phenylboronic acid Phenyl
4-Methoxyphenylboronic acid 4-Methoxyphenyl
Thiophene-2-boronic acid Thiophen-2-yl
Pyridine-3-boronic acid Pyridin-3-yl

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This reaction enables the introduction of primary and secondary amines, as well as a range of N-heterocycles, at the C-8 position of the quinolizinone scaffold. The general protocol for this transformation involves a palladium catalyst, a suitable phosphine ligand (such as XPhos or RuPhos), and a base (commonly a hindered alkoxide like sodium tert-butoxide) sigmaaldrich.com. This reaction is instrumental in the synthesis of compounds with potential biological activity, as the introduction of an amino group can significantly influence the pharmacological properties of a molecule.

Table 2: Potential Amine Coupling Partners for this compound in Buchwald-Hartwig Amination

Amine Coupling Partner Resulting 8-Substituted Product Class
Aniline 8-(Phenylamino)quinolizin-4-one
Morpholine 8-Morpholinoquinolizin-4-one
Piperidine 8-(Piperidin-1-yl)quinolizin-4-one
Benzylamine 8-(Benzylamino)quinolizin-4-one

Preparation of Fused Heterocyclic Systems Incorporating the Quinolizinone Scaffold

The bromine atom at the C-8 position, in conjunction with an adjacent reactive site, can be utilized to construct fused heterocyclic systems. A common strategy involves a tandem reaction sequence, such as a cross-coupling reaction followed by an intramolecular cyclization. For instance, the synthesis of thieno[2,3-h]quinolizin-4-one could be envisioned starting from this compound. This could be achieved through a Sonogashira coupling with a protected acetylene, followed by deprotection and a base- or metal-catalyzed cyclization.

Alternatively, a more direct approach could involve a palladium-catalyzed coupling with a suitable thiophene-based nucleophile, leading to the formation of the fused system. The synthesis of thieno-fused isoquinolines and pyrimidines from bromo-substituted precursors provides strong precedent for the feasibility of such transformations conicet.gov.arnih.govresearchgate.netresearchgate.net. These fused systems are of significant interest as they often exhibit unique photophysical properties and biological activities.

Reaction Scheme for a Proposed Synthesis of a Fused Thienoquinolizinone:

Generated code

Strategic Utility in the Development of Advanced Chemical Scaffolds and Materials

The derivatization of this compound through the aforementioned synthetic strategies opens avenues for the development of advanced chemical scaffolds and novel materials. The ability to introduce a wide range of substituents at the C-8 position allows for the fine-tuning of the molecule's properties.

In medicinal chemistry, the resulting library of 8-substituted quinolizin-4-ones can be screened for a variety of biological targets. The quinolizinone core itself is a privileged structure, and its functionalization can lead to the discovery of new therapeutic agents.

In the realm of materials science, the introduction of chromophoric or electronically active groups via C-8 functionalization can lead to the creation of novel dyes, fluorescent probes, or organic electronic materials. The extended π-systems that can be constructed through Suzuki-Miyaura coupling, for instance, can give rise to materials with interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or as sensors. The strategic diversification of the this compound scaffold is therefore a key strategy in the quest for new functional molecules.

Q & A

Q. How should researchers document synthetic procedures to enable replication of this compound studies?

  • Methodological Answer : Provide step-by-step protocols with exact quantities, equipment models (e.g., Schlenk line for air-sensitive steps), and troubleshooting notes. Deposit raw spectral data in public repositories (e.g., Zenodo) and cite them using DOIs .

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